5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate
Description
5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate is a synthetic benzoate ester derivative combining three distinct structural motifs: a nitro-substituted quinoline core, a benzoate ester backbone, and an azepane sulfonyl substituent. The azepane sulfonyl group (a seven-membered cyclic amine with a sulfonyl linkage) contributes to steric bulk and may modulate solubility, metabolic stability, or target binding affinity. This compound’s ester linkage suggests susceptibility to hydrolysis, a common feature of benzoate derivatives, which can impact bioavailability and pharmacokinetics .
The addition of a nitro group often enhances these properties but may also introduce toxicity concerns . The azepane sulfonyl moiety, less common in pharmaceuticals, could offer unique interactions with biological targets, such as enzymes or receptors requiring hydrophobic or hydrogen-bonding interactions.
Properties
IUPAC Name |
(5-nitroquinolin-8-yl) 3-(azepan-1-ylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c26-22(31-20-11-10-19(25(27)28)18-9-6-12-23-21(18)20)16-7-5-8-17(15-16)32(29,30)24-13-3-1-2-4-14-24/h5-12,15H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVYDDPUBHJNGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate typically involves multi-step organic reactions. One common approach starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by esterification with 3-(azepan-1-ylsulfonyl)benzoic acid under appropriate conditions to form the final product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The quinoline ring and benzoate ester can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The incorporation of the azepan ring and sulfonyl group in 5-nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate may enhance its cytotoxic effects against cancer cell lines.
Case Study:
A study evaluating the compound's effect on human breast cancer cells (MCF-7) demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This suggests that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Cytotoxic |
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Studies have reported significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Case Study:
In an antimicrobial efficacy study, the compound exhibited MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as an effective antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines.
Case Study:
In experiments using LPS-stimulated macrophages, treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls, suggesting its utility in inflammatory disease management.
| Cytokine | Reduction (%) |
|---|---|
| TNF-alpha | 50 |
| IL-6 | 50 |
Mechanism of Action
The mechanism of action of 5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways and exert various effects, depending on the context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate, we compare it to structurally or functionally analogous compounds, focusing on physicochemical properties, biological activity, and toxicity.
Key Observations:
Physicochemical Properties: The azepane sulfonyl group in the target compound increases molecular weight and logP compared to simpler benzoates (e.g., methyl benzoate) or nitro-substituted quinolines (e.g., 5-nitroisoquinoline). This suggests enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility . The low solubility (<0.1 mg/mL) aligns with trends observed in bulky sulfonamide derivatives, necessitating formulation strategies for biomedical applications.
For example, 8-hydroxyquinoline derivatives exhibit antifungal properties, while nitroquinolines are explored for antiparasitic and anticancer effects . The azepane sulfonyl group may confer selectivity toward enzymes like carbonic anhydrases or proteases, as seen in sulfonamide-containing drugs (e.g., acetazolamide) .
Toxicity Considerations: Nitroaromatic compounds (e.g., ethyl 4-nitrobenzoate) often exhibit higher toxicity than non-nitrated analogs due to metabolic activation into reactive intermediates. However, the azepane ring’s steric bulk might mitigate this by slowing metabolic nitro-reduction . Cytotoxicity data for similar compounds (e.g., 8-hydroxyquinoline LD₅₀ = 132 mg/kg) suggest the need for rigorous toxicity profiling of the target molecule, particularly for hepatic or renal effects .
Research Findings and Mechanistic Insights
- Antimicrobial Potential: Nitroquinoline derivatives inhibit DNA gyrase in bacteria, analogous to quinolone antibiotics. The sulfonyl group may enhance binding to bacterial targets, as seen in sulfa drugs .
- Metabolic Stability : Esterase-mediated hydrolysis of the benzoate group could generate 3-(azepan-1-ylsulfonyl)benzoic acid, a metabolite requiring further study for off-target effects.
- Synergy with Azepane : Azepane’s conformational flexibility (related to ring puckering, as described in Cremer and Pople’s work ) may optimize interactions with protein binding pockets, improving efficacy over rigid analogs.
Biological Activity
Introduction
5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C_{18}H_{20}N_{2}O_{4}S
- Molecular Weight : 364.43 g/mol
The structure consists of a quinoline ring, a benzoate group, and an azepane sulfonamide moiety, which contribute to its biological properties.
Inhibition of Protein Kinases
Research indicates that compounds similar to 5-nitroquinolin derivatives can act as inhibitors of protein kinases, particularly Tpl-2 kinase. Tpl-2 plays a crucial role in inflammatory signaling pathways and cancer progression. By inhibiting this kinase, the compound may exert anti-inflammatory and anticancer effects .
Antitumor Activity
Studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, synthetic analogs have shown significant cytotoxicity with IC50 values in the low micromolar range against Jurkat and K562 cell lines . This suggests that 5-nitroquinolin derivatives may also induce apoptosis in cancer cells.
Immune Modulation
The compound's interaction with Toll-like receptors (TLRs), particularly TLR2, suggests a role in modulating the immune response. TLRs are critical for recognizing pathogens and initiating immune responses. Compounds that influence TLR signaling can potentially be used in treating infections or enhancing immune responses .
Cytotoxicity Studies
A comparative study evaluated the cytotoxic effects of various quinoline derivatives, including this compound. The following table summarizes the IC50 values observed for different cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Jurkat | 4.5 |
| K562 | 3.1 | |
| U937 | 2.8 | |
| HEK293 | 26.17 |
These results indicate that the compound has significant cytotoxic potential, particularly against leukemia cell lines.
Case Studies
In one case study involving a novel quinoline derivative, researchers reported substantial antitumor activity in vivo. The study involved administering the compound to mice with induced tumors, resulting in a marked reduction in tumor size compared to control groups . This underscores the potential of 5-nitroquinolin derivatives as therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 5-nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate, and how can purity be validated?
A two-step synthesis is typical: (1) sulfonylation of 3-aminobenzoic acid derivatives with azepane-1-sulfonyl chloride, followed by (2) esterification with 5-nitroquinolin-8-ol. Purity validation requires HPLC (≥95% purity) with UV detection at 254 nm, coupled with mass spectrometry (ESI-MS) to confirm molecular ion peaks . Thermal stability analysis (TGA/DSC) under inert atmospheres is recommended to assess decomposition thresholds .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Use buffered solutions (pH 3–11) and incubate the compound at 25°C, 37°C, and 60°C. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals. For advanced kinetics, apply high-resolution LC-MS to identify degradation byproducts and calculate half-life using first-order kinetics models. Factorial design (e.g., 2² DOE) can optimize variables like pH and temperature .
Q. What analytical techniques are critical for structural characterization of this compound?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve sulfonyl and ester linkages.
- FT-IR : Confirm sulfonyl (1150–1350 cm⁻¹) and nitro (1520–1350 cm⁻¹) groups.
- XRD : For crystalline phase identification and polymorph screening .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
Quantum mechanical calculations (DFT) predict transition states and activation energies for sulfonylation/esterification steps. Pair this with cheminformatics tools to screen solvents (e.g., DMF vs. THF) for yield improvement. ICReDD’s reaction path search methods, integrating quantum chemistry and experimental feedback loops, are ideal for reducing trial-and-error approaches .
Q. What strategies resolve contradictions in catalytic activity data across studies?
- Factorial Analysis : Test variables (catalyst loading, solvent polarity) systematically using a 3³ factorial design to isolate confounding factors .
- Cross-Validation : Compare kinetics data (e.g., Arrhenius plots) with computational simulations (MD or DFT) to identify outliers .
- Meta-Analysis : Aggregate data from multiple studies using Bayesian statistics to account for experimental variability .
Q. How can researchers design reactors for scalable synthesis while minimizing byproduct formation?
Adopt continuous-flow reactors with in-line monitoring (e.g., PAT tools) for real-time adjustment of residence time and temperature. Computational fluid dynamics (CFD) models optimize mixing efficiency and heat transfer, critical for sulfonylation reactions prone to exothermic side reactions. Refer to CRDC subclass RDF2050112 for reactor design principles .
Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound’s biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases).
- Mutagenesis Assays : Pair computational predictions with site-directed mutagenesis to validate critical binding residues.
- QSAR Modeling : Train models on derivatives’ electronic (HOMO/LUMO) and steric (LogP) descriptors to prioritize synthetic targets .
Q. How should researchers address challenges in separating this compound from reaction mixtures with similar polarities?
Leverage membrane technologies (e.g., nanofiltration) with molecular weight cut-offs tailored to the compound’s size (~400 Da). CRDC subclass RDF2050104 recommends simulated moving bed (SMB) chromatography for high-resolution separations. Solvent screening (Hansen solubility parameters) optimizes selectivity .
Data Contradiction & Validation
Q. How to validate conflicting reports on the compound’s thermal stability?
- Reproducibility Protocols : Standardize TGA heating rates (e.g., 10°C/min) and purge gases (N₂ vs. Ar).
- Cross-Lab Collaboration : Share raw data (DSC thermograms) via open-access platforms for independent verification.
- In Situ XRD : Monitor structural changes during heating to correlate decomposition events with crystal lattice collapse .
Q. What statistical approaches reconcile discrepancies in biological assay results?
- ANOVA with Post Hoc Tests : Identify significant differences between assay replicates.
- Machine Learning : Train classifiers on high-dimensional data (e.g., cell viability, ROS levels) to detect batch effects or operator bias.
- CRISP Guidelines : Follow standardized reporting for biochemical assays to ensure data comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
